Home > Products > Screening Compounds P135456 > 4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide -

4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Catalog Number: EVT-3618896
CAS Number:
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-tert-butyl-N-[4-chloro-2-(1-oxy-pyridine-4-carbonyl)phenyl]benzenesulfonamide Sodium Salt

  • Compound Description: This compound is a novel crystalline form of a sodium salt. Research focuses on its pharmaceutical compositions, preparation methods, and potential uses. [, ]

2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide Derivatives (specifically compounds 11-13)

  • Compound Description: This series of compounds, particularly 11-13, demonstrated anticancer activity. They showed a high cytotoxic effect in HeLa cancer cells and induced apoptosis in these cells. []

(E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate

  • Compound Description: This compound is an N-acylhydrazone derivative formed by reacting N-(4-chlorobenzenesulfonyl)glycinyl hydrazide with 4-nitrobenzaldehyde. Its crystal structure reveals ring formation through hydrogen bonds. []
  • Compound Description: CPPHA acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. []

N-[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

  • Compound Description: These cinnamic acid derivatives incorporate both cinnamic acid and benzenesulfonamide pharmacophore groups. They exhibited significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species. []
  • Compound Description: These compounds are derivatives synthesized from N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and tested for their anticholinesterase and antioxidant activities. []

4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide

  • Compound Description: This compound showcases a specific conformation in its crystal structure, with the N—H bond in the C—SO2—NH—C(O) segment anti to the C=O bond. []

4-Chloro-N-(2-chlorophenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals a twisted molecular conformation at the S atom and the presence of inversion dimers linked by hydrogen bonds. []

4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound shows the amido H atom oriented away from the ortho-methyl groups in the adjacent aromatic ring. []
  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: This compound, T2384, acts as a PPARγ partial agonist and exhibits complex binding modes to both orthosteric and allosteric sites of PPARγ. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analogue that acts as a novel NLRP3 inflammasome inhibitor, showing potential for treating neurological disorders like multiple sclerosis. []

N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives

  • Compound Description: These derivatives contain both cinnamic acid and benzenesulfonamide pharmacophores and exhibited significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species. []

4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound shows a twisted conformation at the S atom and the formation of centrosymmetric dimers through hydrogen bonding. []

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

  • Compound Description: This compound exists as two distinct conformers in its crystal structure, each with different dihedral angles and hydrogen bonding patterns. []

4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals a twisted conformation and the presence of inversion-related dimers linked by hydrogen bonds. []

N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide

  • Compound Description: This compound serves as an intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina. The provided paper describes an efficient method for its large-scale industrial production. []

4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate

  • Compound Description: The crystal structure of this compound reveals a twisted conformation and the formation of a two-dimensional network through hydrogen bonding. []

4-Methyl-N-[2-(p-tolylsulfanyl)phenyl]benzenesulfonamide

  • Compound Description: This compound results from a palladium-copper-catalyzed reaction and exhibits a specific conformation in its crystal structure with distinct dihedral angles between its aromatic rings. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

  • Compound Description: T0901317 is identified as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist with potential therapeutic implications in metabolic and immune disorders. []

4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound highlights a twisted conformation and the formation of chains via hydrogen bonding, resulting in inversion dimers. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

  • Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under investigation for its anticancer properties. []

4-Chloro-N-(3-methylphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound shows a specific conformation and the formation of inversion-related dimers through hydrogen bonding. []

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound exhibits a specific conformation and the formation of inversion dimers linked by hydrogen bonds. []

2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131)

  • Compound Description: INT131 is a partial agonist of PPARγ, a nuclear receptor involved in glucose and lipid metabolism, and is being investigated for its potential as a type 2 diabetes mellitus therapeutic. []

N-(2-Fluoro-4-chloro-5-alkyloxyphenyl)-3,4-dimethyl-2-arylthio-5-oxo-2,5-dihydropyrrole Derivatives

  • Compound Description: These compounds displayed selective herbicidal activity against specific weed species. Their structure-activity relationship (SAR) revealed the influence of substituents on both the phenyl and pyrrole rings on their herbicidal potency. []

N-(2,2-Diphenylacetyl)-N′-(4-chloro phenyl)-thiourea

  • Compound Description: This compound is a thiourea derivative characterized by its crystal structure, which shows a pseudo-six-membered ring formed through an intramolecular hydrogen bond. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound exhibits antitumor activity against A549 and BGC-823 cancer cell lines and has been structurally characterized by X-ray crystallography. []

N-(4-(3-(morpholin-2-oxo-5,6-dihydropyridin-1(2H)-yl]phenyl)benzenesulfonamide (7a)

  • Compound Description: This compound is part of a series of sulfonyloxopyridine conjugates that exhibit promising antimicrobial activity, with compound 7a showing comparable potency to known antibacterial agents. []

(chloro(N-phenyl-N'[(pyridin-2-yl)methylidene]carbamohydrazonothioato)(4-aminobenzene-1-sulfonamide)copper

  • Compound Description: This mixed-ligand copper(II) complex exhibited significant antiproliferative activity against various cancer cell lines, including MeW-164, HeLa, BxPC-3, and RD cells. []

(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline

  • Compound Description: The crystal structure of this compound reveals a specific E conformation of the C=N bond linking two aromatic rings. []

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide

  • Compound Description: This compound was obtained as a byproduct during the synthesis of 2-chloromethyl-1-methylbenzimidazole and its crystal structure showcases specific dihedral angles between the aromatic ring and the acetamide group. []

2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (Compound 3e)

  • Compound Description: Compound 3e, structurally related to celecoxib, is an N-pyrrolylcarboxylic acid derivative evaluated for its anti-inflammatory activity in an animal model of inflammation. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline - 4, 6- diamine

  • Compound Description: This compound exhibits potential biological activities in medicine, and the provided paper describes a rapid synthetic method for its preparation. []

Properties

Product Name

4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

IUPAC Name

4-chloro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C17H17ClN2O3S/c18-13-7-9-14(10-8-13)24(22,23)19-16-6-2-1-5-15(16)17(21)20-11-3-4-12-20/h1-2,5-10,19H,3-4,11-12H2

InChI Key

PHLSLSCZFZUJPO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.